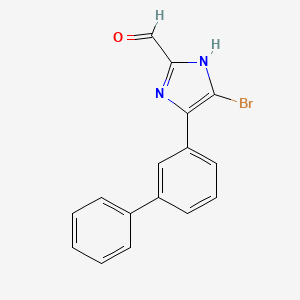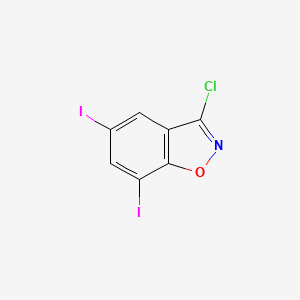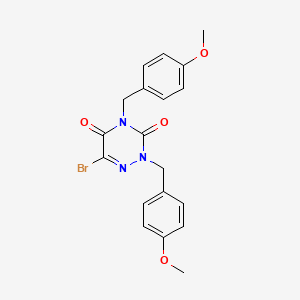
1,9-Dibromo-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dibromo-10H-phenoxazine: is a derivative of phenoxazine, a heterocyclic compound that has garnered significant interest due to its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The compound is characterized by the presence of two bromine atoms at the 1 and 9 positions of the phenoxazine ring, which can significantly alter its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,9-Dibromo-10H-phenoxazine can be synthesized through various methods. One common approach involves the bromination of 10H-phenoxazine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,9-Dibromo-10H-phenoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxazine core can undergo oxidation and reduction, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the phenoxazine core.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
- Substitution reactions can yield various derivatives with different functional groups.
- Oxidation and reduction reactions can lead to the formation of phenoxazine-5-one and other related compounds .
Applications De Recherche Scientifique
Biology and Medicine: Phenoxazine derivatives, including 1,9-Dibromo-10H-phenoxazine, have shown promise in biological applications due to their antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . They are being explored for their potential as therapeutic agents in various diseases.
Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its unique electronic properties .
Mécanisme D'action
The mechanism of action of 1,9-Dibromo-10H-phenoxazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular signaling pathways . Its bromine atoms can also participate in halogen bonding, affecting molecular recognition and binding interactions .
Comparaison Avec Des Composés Similaires
Phenoxazine: The parent compound, which lacks the bromine atoms, has similar structural features but different chemical properties.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring, known for its pharmacological activities.
Uniqueness: The bromine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties .
Propriétés
Formule moléculaire |
C12H7Br2NO |
|---|---|
Poids moléculaire |
341.00 g/mol |
Nom IUPAC |
1,9-dibromo-10H-phenoxazine |
InChI |
InChI=1S/C12H7Br2NO/c13-7-3-1-5-9-11(7)15-12-8(14)4-2-6-10(12)16-9/h1-6,15H |
Clé InChI |
NHNXFPAFMPRREB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)NC3=C(O2)C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)










